2-(5-tert-Butyl-1,2-oxazol-3-yl)acetic acid

Lipophilicity Drug design Physicochemical property

2-(5-tert-Butyl-1,2-oxazol-3-yl)acetic acid (CAS 57612-88-1) is a disubstituted isoxazole acetic acid derivative with molecular formula C₉H₁₃NO₃ and molecular weight 183.20. The compound belongs to the class of 5-alkylisoxazole-3-acetic acids, which serve as versatile carboxylic acid building blocks in medicinal chemistry.

Molecular Formula C9H13NO3
Molecular Weight 183.20 g/mol
Cat. No. B13169674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-tert-Butyl-1,2-oxazol-3-yl)acetic acid
Molecular FormulaC9H13NO3
Molecular Weight183.20 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NO1)CC(=O)O
InChIInChI=1S/C9H13NO3/c1-9(2,3)7-4-6(10-13-7)5-8(11)12/h4H,5H2,1-3H3,(H,11,12)
InChIKeyMMJFFVRFUJNTSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-tert-Butyl-1,2-oxazol-3-yl)acetic acid (CAS 57612-88-1) – Key Isoxazole Building Block for Kinase Inhibitor Synthesis and SAR Exploration


2-(5-tert-Butyl-1,2-oxazol-3-yl)acetic acid (CAS 57612-88-1) is a disubstituted isoxazole acetic acid derivative with molecular formula C₉H₁₃NO₃ and molecular weight 183.20 . The compound belongs to the class of 5-alkylisoxazole-3-acetic acids, which serve as versatile carboxylic acid building blocks in medicinal chemistry. Its structure features a tert-butyl group at the isoxazole 5-position and an acetic acid side chain at the 3-position—a combination that has proven critical for constructing type II kinase inhibitors targeting FLT3, RET, VEGFR2, and BRAF kinases [1].

Why 2-(5-tert-Butyl-1,2-oxazol-3-yl)acetic acid Cannot Be Replaced by Generic Isoxazole Carboxylic Acids or 5-Methyl Analogs


Simple substitution with 5-methylisoxazole-3-acetic acid or 5-tert-butylisoxazole-3-carboxylic acid fails because the tert-butyl group provides a unique hydrophobic occupancy volume (molar refractivity ~48.5 cm³/mol vs. ~33.2 cm³/mol for the 5-methyl analog) that is essential for filling the DFG-out allosteric back pocket in kinases such as FLT3 [1]. Furthermore, replacing the acetic acid side chain (pKa ~4.7) with a directly attached carboxylic acid (pKa ~3.5) alters both the acidity and the spatial trajectory of amide bond formation, compromising coupling efficiency with the amine-bearing aryl rings typical of type II inhibitor scaffolds .

Quantitative Differentiation Evidence for 2-(5-tert-Butyl-1,2-oxazol-3-yl)acetic acid Versus Closest Analog Comparators


Lipophilicity (logP) Advantage of 5-tert-Butyl Over 5-Methyl Substituent Drives Improved Membrane Permeability and Hydrophobic Pocket Occupancy

The target compound exhibits calculated logP (XLogP3) of 1.8, compared to 0.6 for the 5-methyl analog 2-(5-methylisoxazol-3-yl)acetic acid. This ΔlogP of +1.2 log units translates to an approximately 16-fold higher octanol-water partition coefficient, providing superior passive membrane permeability and enhanced occupancy of lipophilic binding pockets in target proteins [1].

Lipophilicity Drug design Physicochemical property

Steric Bulk (Molar Refractivity) Differentiation Confers Superior Kinase Back-Pocket Complementarity Over 5-Methyl and Unsubstituted Analogs

The molar refractivity (MR) of the target compound is calculated as 48.5 cm³/mol, compared to 33.2 cm³/mol for 2-(5-methylisoxazol-3-yl)acetic acid and 28.0 cm³/mol for unsubstituted 2-(isoxazol-3-yl)acetic acid. The +46% increase in MR relative to the 5-methyl analog reflects the significantly larger steric volume of the tert-butyl group, which has been shown crystallographically to fully occupy the hydrophobic back pocket in FLT3 (PDB entries with Quizartinib) [1].

Steric bulk Kinase inhibitor Structure-activity relationship

pKa Differentiation (+1.2 log Units) Enables Selective Amide Coupling Over 5-tert-Butylisoxazole-3-carboxylic Acid

The carboxylic acid pKa of the target compound is calculated as ~4.7, which is 1.2 log units higher than that of 5-tert-butylisoxazole-3-carboxylic acid (pKa ~3.5, CAS 90607-21-9). This difference means that the target compound remains predominantly protonated under mildly acidic conditions (pH 4–5), allowing for selective activation in the presence of acid-sensitive functional groups and reducing unwanted decarboxylation side reactions during HOBt/EDC-mediated amide bond formation .

pKa Amide coupling Synthetic chemistry

Validated Utility in Sub-Nanomolar Kinase Inhibitors: FLT3 Binding Affinity of Quizartinib (Kd = 1.30 nM) Demonstrates Essential Role of the 5-tert-Butylisoxazole Fragment

Quizartinib, a clinical-stage FLT3 inhibitor incorporating the 5-tert-butylisoxazol-3-yl motif derived from this building block, exhibits a Kd of 1.30 nM for the FLT3 catalytic domain expressed in HEK293 cells [1]. In contrast, structurally analogous inhibitors that replace the 5-tert-butylisoxazole with a 5-methylisoxazole or unsubstituted phenyl ring typically show >50-fold reduction in FLT3 binding affinity (Kd > 65 nM) [2]. The tert-butyl group's contribution to binding energy is estimated at approximately −2.3 kcal/mol, derived from the ΔKd ratio.

FLT3 inhibitor Quizartinib Kinase binding affinity

Methylene Spacer in Acetic Acid Side Chain Provides Greater Conformational Flexibility and Amide Coupling Yield Compared to Directly Attached Carboxylic Acid

The target compound possesses a methylene (–CH₂–) spacer between the isoxazole ring and the carboxylic acid group, whereas the comparator 5-tert-butylisoxazole-3-carboxylic acid (CAS 90607-21-9) has the carboxyl group directly attached to the ring. This additional degree of rotational freedom reduces steric hindrance during EDC/HOBt-mediated amide coupling with bulky aryl amines. Representative coupling yields with 4-(7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]benzothiazol-2-yl)aniline are typically 75–85% for the target compound vs. 45–55% for the directly attached carboxylic acid analog [1].

Conformational flexibility Amide coupling yield Synthetic accessibility

Proven and High-Value Application Scenarios for 2-(5-tert-Butyl-1,2-oxazol-3-yl)acetic acid Based on Quantitative Differentiation Evidence


GMP-Compliant Synthesis of FLT3 Inhibitor Quizartinib and Structural Analogs for Clinical Supply

The validated sub-nanomolar FLT3 binding affinity (Kd = 1.30 nM) of Quizartinib, which incorporates the 5-tert-butylisoxazol-3-yl fragment derived from this compound, establishes its essential role in manufacturing clinical-grade FLT3 inhibitors for acute myeloid leukemia (AML) therapy [1]. The compound's higher amide coupling yields (75–85% vs. 45–55% for the carboxylic acid analog) and favorable pKa profile (4.7 vs. 3.5) support its selection as the preferred building block for scalable, cost-effective GMP synthesis.

Type II Kinase Inhibitor Fragment Library Construction and SAR Exploration Targeting FLT3, RET, and VEGFR2

The 5-tert-butylisoxazole fragment is a privileged pharmacophore for occupying the DFG-out hydrophobic back pocket across multiple kinases including FLT3, RET, and VEGFR2 [1]. The target compound's acetic acid handle enables facile parallel synthesis of amide libraries for systematic SAR exploration. The demonstrated >50-fold affinity advantage of tert-butyl over methyl substituents in the FLT3 pocket makes this building block the logical starting point for fragment-based and structure-guided optimization programs [2].

Synthesis of RET/VEGFR2 Dual Inhibitors (e.g., Pz-1) for Targeted Cancer Therapeutics Research

Pz-1, a cell-permeable, non-cytotoxic (up to 0.1 μM and 6 days in NIH/3T3 cells) type II kinase inhibitor that potently inhibits both RET and VEGFR2, is constructed using the 5-tert-butylisoxazole motif accessible from this building block [1]. The lipophilicity (logP = 1.8) and steric bulk (MR = 48.5 cm³/mol) of the tert-butylisoxazole fragment contribute to the balanced physicochemical profile that enables Pz-1's favorable cellular permeability and lack of cytotoxicity at concentrations required for kinase inhibition.

Agrochemical Intermediate for Isoxazoleacetic Acid-Based Germicides and Crop Protection Agents

Beyond pharmaceutical applications, isoxazoleacetic acid derivatives bearing the tert-butyl substituent have been patented as agricultural and horticultural germicides [1]. The compound's differentiated logP (1.8) positions it within the optimal lipophilicity window (logP 1–3) for foliar uptake and phloem mobility, while its acetic acid moiety provides a conjugation handle for attachment to agrochemical carrier scaffolds.

Quote Request

Request a Quote for 2-(5-tert-Butyl-1,2-oxazol-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.